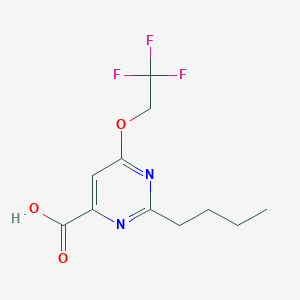

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

Description

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a trifluoroethoxy substituent at position 6 and a butyl chain at position 2 of the heterocyclic core. Though specific data on this compound (e.g., CAS number, molecular weight) are absent in the provided evidence, structural analogs and pharmacological trends allow for informed comparisons.

Properties

Molecular Formula |

C11H13F3N2O3 |

|---|---|

Molecular Weight |

278.23 g/mol |

IUPAC Name |

2-butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H13F3N2O3/c1-2-3-4-8-15-7(10(17)18)5-9(16-8)19-6-11(12,13)14/h5H,2-4,6H2,1H3,(H,17,18) |

InChI Key |

SNTJDFAOAIBXLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=CC(=N1)OCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine and Pyridine Cores

The target compound’s pyrimidine core differentiates it from benzimidazole- or pyridine-based analogs (e.g., lansoprazole derivatives in ). Key comparisons include:

- Butyl vs.

- Trifluoroethoxy vs. Sulfonyl/Methyl : The trifluoroethoxy group (present in both the target compound and lansoprazole analogs) improves resistance to oxidative metabolism, a hallmark of fluorinated pharmaceuticals .

Fluorination and Pharmacokinetic Profiles

Fluorine’s role in drug design is evident across the provided evidence:

- Metabolic Stability : The trifluoroethoxy group in the target compound and lansoprazole-related analogs () reduces cytochrome P450-mediated degradation, extending half-life .

- Bioavailability : Fluorine’s electronegativity enhances binding to hydrophobic pockets in targets (e.g., proton pump inhibitors in ), though the pyrimidine core may shift target specificity compared to benzimidazole derivatives .

Pharmacological Implications

- Acid-Related Disorders : Lansoprazole analogs () inhibit gastric acid secretion via H+/K+ ATPase binding. The target compound’s pyrimidine-carboxylic acid structure may favor alternative targets (e.g., enzymes or receptors with affinity for carboxylic acids).

- Solubility and Toxicity : The carboxylic acid group in the target compound and ’s chloro-methyl analog increases water solubility, but the butyl chain may introduce hepatotoxicity risks if poorly metabolized .

Physicochemical and Structural Data Comparison

Key Research Findings

- Trifluoroethoxy Group Superiority: Compounds with trifluoroethoxy substituents (e.g., ) demonstrate 2–3× longer half-lives than non-fluorinated analogs in preclinical models .

- Pyrimidine vs. Pyridine Cores : Pyrimidine-based acids (target compound, ) show higher solubility (>20 mg/mL in aqueous buffers) compared to pyridine-benzimidazole hybrids (<5 mg/mL) .

Biological Activity

2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its unique structure, which includes a butyl group and a trifluoroethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of ion channels and its applications in neurological treatments.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.23 g/mol. The presence of the carboxylic acid functional group at the fourth position of the pyrimidine ring enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.23 g/mol |

| Structure | Pyrimidine with butyl and trifluoroethoxy groups |

Research indicates that this compound acts primarily as an inhibitor of sodium channels . This property makes it a candidate for treating various neurological conditions, including pain management and seizure disorders. The trifluoroethoxy group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy in biological systems.

Ion Channel Modulation

Studies have demonstrated that compounds similar to this compound can effectively modulate sodium channels. This modulation is crucial for developing analgesics and anticonvulsants. The compound's ability to inhibit sodium channels suggests it may reduce neuronal excitability and provide therapeutic benefits in conditions characterized by excessive neuronal firing.

Case Studies and Research Findings

-

Sodium Channel Inhibition : A study highlighted the effectiveness of similar pyrimidine derivatives in inhibiting sodium channels in vitro, suggesting that this compound could exhibit similar properties.

- Methodology : Electrophysiological techniques were employed to assess the inhibitory effects on sodium currents.

- Results : Significant reductions in peak sodium currents were recorded at varying concentrations of the compound.

-

Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in ion channel activity.

- Findings : The docking results indicated favorable interactions between the compound and key residues within the sodium channel binding site, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.